(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Description

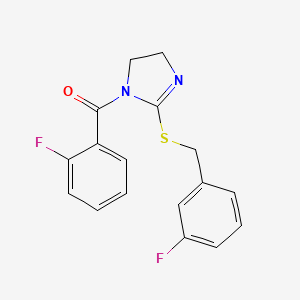

The compound "(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone" features a 4,5-dihydroimidazole core substituted at position 2 with a 3-fluorobenzylthio group and at position 1 with a 2-fluorophenyl methanone moiety. The dihydroimidazole ring introduces partial saturation, influencing conformational flexibility and electronic properties compared to fully aromatic imidazoles.

Properties

IUPAC Name |

(2-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTSSDJYOQINLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a novel synthetic organic molecule characterized by its complex structure, which includes an imidazole ring and a thiol group. These structural features suggest potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Imidazole Ring : Known for its role in many biological processes, including enzyme activity and receptor modulation.

- Fluorobenzyl Group : The presence of fluorine enhances metabolic stability and lipophilicity.

- Thioether Linkage : Contributes to the compound's reactivity and potential interactions with biological targets.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The imidazole ring may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : Potential interactions with various receptors, influencing cellular signaling pathways.

- Metal Ion Coordination : The imidazole may coordinate with metal ions, affecting enzyme activity and stability.

Biological Activity

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.

- Anticancer Properties : Studies have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231.

- Antifungal Properties : Imidazole derivatives are often explored for their antifungal potential due to their ability to disrupt fungal cell membranes.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of various imidazole derivatives against cancer cell lines. The results indicated that compounds with similar scaffolds to this compound exhibited significant inhibition of cell proliferation in HepG2 and MDA-MB-231 cells.

- Antimicrobial Studies :

-

Metabolic Stability :

- A comparative study assessed the metabolic stability of various imidazole derivatives. The findings indicated that fluorinated compounds like this compound exhibited enhanced stability compared to non-fluorinated analogs.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antimicrobial |

| Benzothiazole derivatives | Thiazole ring | Anticancer |

| Thiazolidinediones | Thiazolidine ring | Antidiabetic |

Comparison with Similar Compounds

Key Structural Attributes

- Dual Fluorine Substitution : The 3-fluorobenzylthio and 2-fluorophenyl groups contribute to electronic effects (e.g., increased dipole moments) and steric interactions, which may influence target binding .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations :

- Fluorine vs.

- Saturated vs. Aromatic Core : The 4,5-dihydroimidazole in the target compound may confer greater solubility in polar solvents compared to fully aromatic imidazoles (e.g., 6b) .

- Yield Challenges: Fluorinated analogs often require stringent reaction conditions, leading to moderate yields (e.g., 25–40% in ), whereas non-fluorinated derivatives achieve higher yields (up to 95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.